![molecular formula C13H18ClFN2O2 B2517533 Tert-butyl N-[2-amino-1-(3-chloro-5-fluorophenyl)ethyl]carbamate CAS No. 2018862-90-1](/img/structure/B2517533.png)

Tert-butyl N-[2-amino-1-(3-chloro-5-fluorophenyl)ethyl]carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

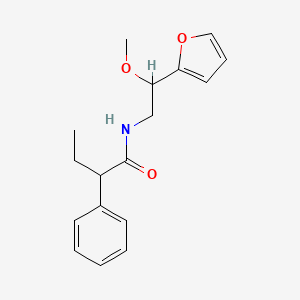

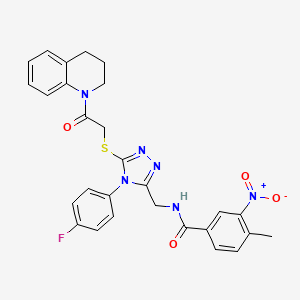

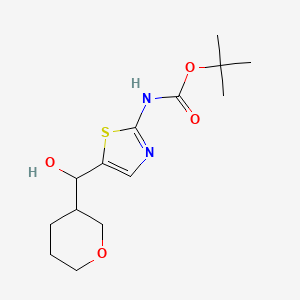

Tert-butyl N-[2-amino-1-(3-chloro-5-fluorophenyl)ethyl]carbamate is a chemical compound. It is a white to slightly yellow needle-shaped solid at room temperature . The structure contains an amino group and an ester group, both of which have different electrophilic properties, making the molecule polar . This polarity allows the compound to dissolve easily in polar solvents such as N,N-dimethylformamide and alcohol solvents, but not in non-polar solvents such as alkanes .

Synthesis Analysis

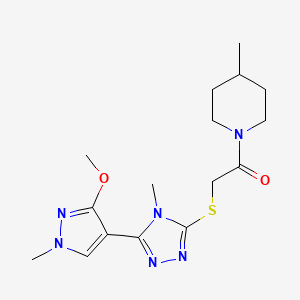

The synthesis of this compound involves adding Boc anhydride (0.8mmol) and ethanol (3.5mL) to a dry reaction flask, then cooling the reaction mixture to an ice bath . Slowly add a 70% aqueous ammonia solution (0.6mL) to the reaction system . Then stir the mixture at about 0°C for 1 hour, then transfer the reaction mixture to room temperature and stir for 18 hours at room temperature . After the reaction is complete (as monitored by TLC), heat the reaction mixture at 50°C to evaporate the organic solvent . Dissolve the resulting residue in n-hexane (10mL), then heat the mixture at 60°C for 1 hour, cool with n-hexane to recrystallize the mixture to purify it, and obtain the tert-butyl aminoformate .Chemical Reactions Analysis

Tert-butyl N-[2-amino-1-(3-chloro-5-fluorophenyl)ethyl]carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Physical And Chemical Properties Analysis

Tert-butyl N-[2-amino-1-(3-chloro-5-fluorophenyl)ethyl]carbamate is a white to slightly yellow needle-shaped solid at room temperature . It has a melting point of 105-108 °C (lit.) and a boiling point of 218.95°C (rough estimate) . The density is 1.1274 (rough estimate) and the refractive index is 1.4206 (estimate) . It is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water .Wissenschaftliche Forschungsanwendungen

- Ceftolozane , a fifth-generation cephalosporin antibiotic, is derived from structural modifications of FK518. Tert-butyl N-[2-amino-1-(3-chloro-5-fluorophenyl)ethyl]carbamate serves as a crucial intermediate in ceftolozane synthesis . Ceftolozane exhibits broad antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant Pseudomonas aeruginosa.

- Tert-butyl N-[2-amino-1-(3-chloro-5-fluorophenyl)ethyl]carbamate can participate in pyrrole synthesis. For instance, it can be used to create tetrasubstituted pyrroles functionalized with ester or ketone groups at the C-3 position .

- Analog compounds related to oxymetazoline, such as N-(2-aminoethyl)-2-(4-tert-butyl-3-hydroxy-2,6-dimethylphenyl)acetamide hydrochloride, can be derived from this intermediate . These analogs may have applications in nasal decongestants or other pharmacological contexts.

- Researchers have developed an efficient one-pot two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine using tert-butyl N-[2-amino-1-(3-chloro-5-fluorophenyl)ethyl]carbamate as a starting material . This solvent-free approach is environmentally friendly and yields the desired product in good quantities.

Antibiotic Development

Pyrrole Synthesis

Oxymetazoline Analogs

Solvent-Free Synthesis

Eigenschaften

IUPAC Name |

tert-butyl N-[2-amino-1-(3-chloro-5-fluorophenyl)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClFN2O2/c1-13(2,3)19-12(18)17-11(7-16)8-4-9(14)6-10(15)5-8/h4-6,11H,7,16H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDLOHTCRNXFCHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CN)C1=CC(=CC(=C1)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[2-amino-1-(3-chloro-5-fluorophenyl)ethyl]carbamate | |

CAS RN |

2018862-90-1 |

Source

|

| Record name | tert-butyl N-[2-amino-1-(3-chloro-5-fluorophenyl)ethyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B2517454.png)

![7-Oxaspiro[4.5]decan-10-amine](/img/structure/B2517455.png)

![4-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}butanoic acid](/img/structure/B2517456.png)

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2517462.png)

![6-[3-[3-(3-Fluorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2517467.png)

![4-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-4-oxo-2-butenoic acid](/img/structure/B2517469.png)

![(Z)-8-(pyridin-3-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2517473.png)